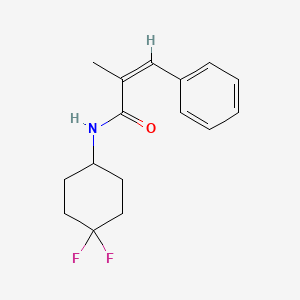
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound features a blend of diverse functional groups, including thiadiazole and oxadiazole rings, which contribute to its distinct chemical behavior and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: : Start with the condensation of ethylthio acetic acid hydrazide with carbon disulfide, followed by cyclization to form the 1,3,4-thiadiazole ring.
Introduction of the Oxadiazole Ring: : Concurrently, synthesize the oxadiazole moiety by reacting isopropylhydrazine with carbon dioxide in the presence of a catalyst to form the 1,3,4-oxadiazole ring.
Piperidine Coupling: : The piperidine derivative, bearing a reactive group such as a halide or an acyl chloride, is then introduced to the thiadiazole scaffold through nucleophilic substitution.
Final Assembly: : The 1,3,4-oxadiazole ring is then coupled to the piperidine unit through a suitable linker, like an acetamide bond, under controlled conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced using optimized reaction conditions with a focus on yield improvement and process scalability. Batch or continuous flow processes might be employed, alongside catalysts to enhance reaction rates and selectivity. Key factors include solvent choice, temperature control, and purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of the oxadiazole ring can yield corresponding hydrazine derivatives, altering its electronic properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the thiadiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride for reduction.
Substituting Reagents: : Alkyl halides, acyl chlorides, and various nucleophiles for substitution reactions.
Major Products
Oxidized Derivatives: : Sulfoxides and sulfones from thiadiazole ring oxidation.
Reduced Derivatives: : Hydrazines from oxadiazole ring reduction.
Substituted Products: : Various substituted thiadiazole and oxadiazole derivatives depending on the specific reagents used.
科学的研究の応用
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide has diverse applications across multiple fields:
Chemistry: : Used as a building block for more complex molecules, participating in various organic synthesis reactions.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its role as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: : Utilized in the development of advanced materials, such as polymers with specialized properties.
作用機序
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes involved in metabolic pathways, receptors on cell membranes, or DNA/RNA sequences in microbes.
Pathways Involved: : Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis, leading to its bioactivity.
類似化合物との比較
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: : Differs by a methyl group instead of an ethyl group on the thiadiazole ring.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: : Features an ethyl group on the oxadiazole ring.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)morpholin-1-yl)acetamide: : Contains a morpholine ring instead of a piperidine ring.
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide stands out due to the combination of its ethylthio group and the structural features of both thiadiazole and oxadiazole rings. This unique structural motif contributes to its distinctive chemical reactivity and broad spectrum of bioactivity, making it a compound of significant interest in various scientific research areas.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S2/c1-4-25-16-21-20-15(26-16)17-12(23)9-22-7-5-11(6-8-22)14-19-18-13(24-14)10(2)3/h10-11H,4-9H2,1-3H3,(H,17,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUMDVKNFNZGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)


![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)
![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2367358.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2367360.png)
![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)


